2-Chloropiperidine
Description
Contextualization within Halogenated Azacyclic Systems
Halogenated azacycles, or nitrogen-containing heterocyclic compounds bearing a halogen substituent, represent an important class of molecules in synthetic and medicinal chemistry. mdpi.com The presence of a halogen atom, such as chlorine in 2-chloropiperidine, significantly influences the chemical and physical properties of the parent azacycle. This substitution can alter the electron distribution within the ring, affect the basicity of the nitrogen atom, and provide a reactive handle for further chemical transformations.
In the case of this compound, the chlorine atom is positioned on a carbon adjacent to the nitrogen atom, classifying it as an α-chloroamine. This arrangement is key to its reactivity. The electronegativity of the chlorine atom and the lone pair of electrons on the adjacent nitrogen atom create a reactive center susceptible to nucleophilic substitution and elimination reactions.
The study of halogenated azacyclic systems like this compound is crucial for understanding fundamental reaction mechanisms. For instance, the base-induced dehydrochlorination of N-chloropiperidines has been investigated to understand elimination reactions in these systems. psu.eduuni-muenchen.de Furthermore, computational studies have been employed to model the conformational properties and reaction energetics of these molecules, providing insights into their behavior in different chemical environments. uni-muenchen.de The reactivity of these systems is often harnessed in the synthesis of more complex nitrogen heterocycles through processes like ring-expansion reactions. researchgate.net
Fundamental Significance in Nitrogen Heterocycle Research
Nitrogen heterocycles are fundamental building blocks in a vast array of biologically active compounds and functional materials. mdpi.com Piperidine (B6355638) and its derivatives are particularly prominent, appearing in numerous alkaloids and pharmaceutical agents. wikipedia.orgdntb.gov.ua this compound, as a functionalized piperidine derivative, holds significant importance as a precursor for the synthesis of a diverse range of more complex nitrogen heterocycles.
A key aspect of this compound's utility lies in its ability to serve as a precursor to cyclic imines, specifically Δ¹-piperideine (also known as 3,4,5,6-tetrahydropyridine). This transformation is typically achieved through dehydrohalogenation. wikipedia.orgwikipedia.orgacs.org The resulting cyclic imine is a powerful electrophile that can react with various nucleophiles, enabling the introduction of substituents at the C2 position of the piperidine ring. This strategy is a cornerstone of biomimetic syntheses of 2-substituted piperidine alkaloids. acs.org
Furthermore, N-acylated versions of this compound are precursors to N-acyliminium ions. These highly reactive intermediates are widely used in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex alkaloid skeletons. The aza-Prins cyclization, for example, is a powerful reaction for constructing piperidine rings and often involves intermediates derived from related systems. researchgate.net The ability to generate these reactive species from a stable, yet reactive, precursor like this compound underscores its fundamental significance in the strategic design of synthetic routes toward valuable nitrogen-containing target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWYHZNUJHVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330284 | |
| Record name | 2-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172229-93-5 | |
| Record name | 2-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Chloropiperidine
Contemporary Direct Halogenation Strategies
Direct halogenation strategies for piperidine (B6355638) primarily involve the nitrogen atom due to its high nucleophilicity, leading to the formation of N-chloropiperidine as a key intermediate. The subsequent transformation of this precursor is central to functionalizing the piperidine ring.
Exploration of Regioselective Chlorination Pathways
The direct and regioselective chlorination of the carbon framework of piperidine is a significant challenge. The nitrogen atom is the most reactive site for electrophilic attack. Consequently, reactions of piperidine with common chlorinating agents preferentially yield N-chloropiperidine. Quantum-chemical studies have investigated the stability and reactivity of N-chlorinated piperidine systems, highlighting the competition between ring and nitrogen inversion processes that influence subsequent reactions. uni-muenchen.de The development of methods for the regioselective chlorination of organic substrates is an ongoing area of research, often aimed at activating the molecule for subsequent transformations rather than direct C-H chlorination. chemintech.ru
Utilization of N-Chlorination in Precursor Activation
The synthesis of N-chloropiperidine is a well-established method for activating the piperidine ring for further reactions. This intermediate is typically prepared by reacting piperidine with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS), often at low temperatures to ensure stability. chemrxiv.org N-chloropiperidine is highly reactive and serves as a precursor to the cyclic imine, Δ¹-piperideine. odu.edu This transformation is achieved through base-catalyzed dehydrochlorination, where a base such as potassium hydroxide (B78521) removes hydrochloric acid. chemrxiv.orgodu.edu The resulting Δ¹-piperideine is an electrophilic species that can readily react with nucleophiles at the C2 position. acs.org This two-step sequence—N-chlorination followed by elimination—is a cornerstone strategy for the C2-functionalization of piperidines, as demonstrated in the asymmetric Mannich addition of ketones to Δ¹-piperideine. acs.org
| Reaction | Reagent(s) | Intermediate | Purpose | Ref |
| N-Chlorination | Sodium Hypochlorite or NCS | N-Chloropiperidine | Precursor Activation | chemrxiv.org |
| Dehydrochlorination | Potassium Hydroxide (KOH) | Δ¹-piperideine | Formation of Electrophilic Imine | chemrxiv.orgodu.edu |
Advanced Ring Transformation Syntheses
Ring expansion reactions of smaller nitrogen-containing heterocycles provide a powerful and stereoselective route to substituted piperidines, including chloropiperidine isomers. These methods often proceed through strained bicyclic intermediates.
Pyrrolidine (B122466) Ring Expansion Approaches to Chloropiperidines
A prominent strategy for synthesizing 3-chloropiperidines involves the ring expansion of pyrrolidine-derived precursors. One such method begins with prolinol, which is derived from the naturally occurring amino acid proline. nih.govnih.gov Treatment of N-substituted prolinols with a chlorinating agent like thionyl chloride induces a ring expansion. nih.gov The reaction proceeds via an intermediate aziridinium (B1262131) ion, which is subsequently opened by the chloride nucleophile. This attack occurs at the less-substituted carbon, leading to the thermodynamically more stable six-membered ring, yielding an N-substituted-3-chloropiperidine. nih.govnih.gov This methodology has been utilized in the synthesis of several biologically active molecules. nih.gov
Another approach involves the rearrangement of N-substituted 2-(chloromethyl)pyrrolidines. researchgate.netcapes.gov.br Theoretical studies using DFT calculations have shown that these compounds rearrange to form the corresponding 3-chloropiperidines. researchgate.net114.55.40 The reaction mechanism can vary depending on the solvent; in the gas phase, it is a single-step synchronous reaction, but in a polar solvent like DMSO, it proceeds through a bicyclic aziridinium intermediate. researchgate.net
| Precursor | Reagent(s) | Key Intermediate | Product | Ref |
| N-Substituted Prolinol | Thionyl Chloride (SOCl₂) | Aziridinium Ion | N-Substituted-3-chloropiperidine | nih.govnih.gov |
| N-Isopropyl-2-chloromethyl-pyrrolidine | Heat/Solvent | Aziridinium Ion | N-Isopropyl-3-chloropiperidine | researchgate.net114.55.40 |
Azetidine (B1206935) Ring Enlargement Mechanisms
Similar to pyrrolidines, azetidine derivatives can undergo ring enlargement to form piperidines. The rearrangement of 2-(haloalkyl)azetidines has been shown to produce stereospecifically defined piperidines. researchgate.net These reactions proceed through the formation of bicyclic azetidinium intermediates, which are then opened by nucleophiles. Specifically, reactions involving 1-azoniabicyclo[2.2.0]hexanes have been reported as pathways to six-membered azaheterocycles. researchgate.net DFT calculations have been performed to simulate the ring expansion of N-isopropyl-2-chloromethyl-azetidine, which rearranges through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate in polar solvents. researchgate.net
Cycloaddition and Annulation Methodologies
Cycloaddition and annulation reactions represent another class of sophisticated methods for constructing the piperidine ring system, with some variants allowing for the incorporation of a chlorine atom.
A notable example is the palladium-catalyzed enantioselective aminochlorination of alkenes. A 6-endo cyclization of an appropriate amino-alkene substrate in the presence of a palladium catalyst, a chiral pyridinyl-oxazoline (Pyox) ligand, and an electrophilic chlorine source such as N-chlorosuccinimide (NCS) can provide access to 3-chloropiperidines in good yields and with high enantioselectivity. organic-chemistry.org
The aza-Prins cyclization is another powerful annulation method. This reaction can be used to synthesize 4-chloropiperidines from homoallylic amines and an aldehyde. mdpi.comacs.org For instance, the reaction of N-tosyl homoallylamine with various carbonyl compounds, catalyzed by aluminum chloride (AlCl₃) with a trimethylsilyl (B98337) halide as the halide source, yields trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org
| Methodology | Substrates | Reagents/Catalyst | Product | Ref |
| Pd-Catalyzed Aminochlorination | Amino-alkene | Pd-catalyst, Chiral Pyox ligand, NCS | 3-Chloropiperidine (B1606579) | organic-chemistry.org |
| Aza-Prins Cyclization | Homoallylic Amine, Aldehyde | AlCl₃, Trimethylsilyl Halide | 4-Chloropiperidine (B1584346) | organic-chemistry.orgacs.org |
Aza-Prins Type Cyclizations for Halopiperidine Scaffolds
The aza-Prins cyclization has emerged as a powerful tool for the construction of piperidine rings, including those bearing a halogen substituent. researchgate.netacs.org This reaction typically involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. acs.org The resulting carbocation is subsequently trapped by a halide ion. researchgate.net
Several Lewis acids have been employed to promote this transformation, including iron(III) halides, aluminum chloride (AlCl₃), and niobium pentachloride (NbCl₅). researchgate.netacs.orgresearchgate.net For instance, iron(III) halide-promoted aza-Prins cyclization between γ,δ-unsaturated tosylamines and aldehydes furnishes 2-alkyl-4-halo-1-tosylpiperidines, with the trans-isomer being the major product. researchgate.netresearchgate.net Similarly, a catalytic amount of AlCl₃ in the presence of a trimethylsilyl halide can effectively catalyze the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds to yield trans-2-substituted-4-halopiperidines. acs.orgnih.gov Niobium pentachloride has also been utilized as both a Lewis acid and a chlorine source in the aza-Prins type cyclization of homoallylic amines with epoxides to produce 4-chloropiperidine derivatives. researchgate.netnih.gov
The diastereoselectivity of the aza-Prins cyclization is often high, favoring the formation of the trans product due to steric hindrance that disfavors the axial attack of the chloride ion on the intermediate carbocation. nih.gov The reaction conditions can be mild, and the use of catalysts like NHC-Cu(I) complexes in conjunction with a chloride source such as ZrCl₄ has been shown to be effective. nih.gov
Table 1: Aza-Prins Cyclization for Halopiperidine Synthesis
| Catalyst/Promoter | Substrates | Product | Key Features |
|---|---|---|---|
| Iron(III) halides | γ,δ-Unsaturated tosylamines, Aldehydes | trans-2-Alkyl-4-halo-1-tosylpiperidine | Good to excellent yields. researchgate.netresearchgate.net |
| AlCl₃ (5 mol%) / TMS-halide | N-Tosyl homoallylamine, Carbonyl compounds | trans-2-Substituted-4-halopiperidine | High yields and satisfactory diastereoselectivity. acs.orgnih.gov |
| NbCl₅ | Homoallylic amines, Epoxides | 4-Chloropiperidine derivatives | NbCl₅ acts as both Lewis acid and chlorine source. researchgate.netnih.gov |
| NHC-Cu(I) / ZrCl₄ | Homoallylic amines, Aldehydes | Piperidine derivatives | Satisfactory yields and diastereoselectivity under mild conditions. researchgate.netnih.gov |
Radical-Mediated Cyclization Techniques
Radical cyclizations provide an alternative and powerful strategy for the synthesis of piperidine derivatives, including 2-chloropiperidine. These reactions often involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization onto a double bond.
One common approach involves the use of N-chloroamines as radical precursors. acs.org The cyclization of olefinic N-chloroamides can be initiated photochemically or with peroxides. acs.org Copper(I) complexes have also been shown to catalyze the intramolecular addition of N-chloroamines to double bonds under neutral, aprotic conditions. thieme-connect.com This reaction is believed to proceed through a metal-complexed aminyl radical, and the steric bulk of the copper complex can lead to high diastereoselectivity in the cyclization step. thieme-connect.com For instance, the copper(I) chloride-catalyzed cyclization of N-chloro-N-(4-pentenyl)amines initially forms a 2-chloromethyl-pyrrolidine via a 5-exo cyclization, which can then rearrange to the thermodynamically more stable 3-chloropiperidine through an aziridinium ion intermediate. thieme-connect.com
Another radical-mediated approach is the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The use of tris(trimethylsilyl)silane (B43935) as the radical initiator in these reactions has been shown to significantly enhance the diastereoselectivity, favoring the formation of trans-piperidines. researchgate.net
Table 2: Radical-Mediated Cyclization for Piperidine Synthesis
| Radical Precursor | Initiator/Catalyst | Product Type | Key Features |
|---|---|---|---|
| Olefinic N-chloroamides | Photochemical/Peroxide | Piperidine derivatives | Radical chain process. acs.org |
| N-chloro-N-(4-pentenyl)amines | Copper(I) chloride | 3-Chloropiperidines | High diastereoselectivity due to sterically demanding copper complex. thieme-connect.com |
| 7-Substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | trans-2,4-Disubstituted piperidines | Enhanced diastereoselectivity compared to tributyltin hydride. researchgate.net |
Enantioselective and Diastereoselective Synthesis of this compound
Achieving control over the stereochemistry of the this compound scaffold is crucial for its application in the synthesis of complex molecules. Both enantioselective and diastereoselective methods have been developed to address this challenge.
Chiral Catalyst and Auxiliary-Mediated Approaches
The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. researchgate.net In the context of this compound synthesis, these approaches aim to introduce chirality during the ring-forming step or in a subsequent functionalization.
For instance, enantioselective synthesis of piperidine derivatives can be achieved through palladium-catalyzed asymmetric allylic amination using chiral ligands. clockss.org While not directly producing this compound, this method establishes a chiral piperidine core that could potentially be functionalized to introduce the chloro substituent. Another strategy involves the use of chiral auxiliaries, such as (R)-phenylethylamine, to direct the stereochemical outcome of reactions like the aza-Diels-Alder reaction, leading to the formation of chiral 2,4-disubstituted piperidines. kcl.ac.uk
The synthesis of enantiomerically pure 3-chloropiperidines has been accomplished starting from enantiomerically pure proline, showcasing a chiral pool approach. nih.gov
Control of Stereogenic Centers in Ring Formation
The stereochemical outcome of cyclization reactions is often dictated by the geometry of the transition state. In aza-Prins cyclizations, the formation of a six-membered ring carbocation intermediate allows for a subsequent nucleophilic attack by a halide ion. nih.gov The preferential formation of the trans product in many aza-Prins reactions is a result of the chloride ion attacking from the less sterically hindered equatorial position. nih.gov
In radical cyclizations, the diastereoselectivity can be influenced by the choice of the radical initiator. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates shows enhanced diastereoselectivity for the trans product when tris(trimethylsilyl)silane is used instead of tributyltin hydride. researchgate.net The stereocontrol in the synthesis of piperidine alkaloids often relies on the strategic formation of the piperidine ring with specific stereochemical outcomes at the C2 and C6 positions. researchgate.net
Functional Group Interconversions Towards this compound
The synthesis of this compound can also be achieved through the modification of pre-existing piperidine rings containing other functional groups. google.com A common precursor is piperidine itself, which can be converted to N-chloropiperidine by treatment with reagents like calcium hypochlorite or sodium hypochlorite. wikipedia.org This N-chloropiperidine can then undergo dehydrohalogenation to form a cyclic imine. wikipedia.org
Another approach involves the reaction of this compound with a nucleophile to introduce other functionalities. For example, 2-piperidinethione can be synthesized by reacting this compound with potassium ethylxanthate. ontosight.ai This highlights the utility of this compound as a building block for further synthetic transformations.
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Chloropiperidine
Electrophilic Nature and Nucleophilic Substitution Processes
The chlorine atom in 2-chloropiperidine renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The key to its reactivity, however, lies in the intramolecular participation of the piperidine (B6355638) nitrogen, which leads to the formation of a highly reactive intermediate.
The formation of the aziridinium (B1262131) ion can be facilitated by halide abstraction using silver salts with weakly coordinating anions, such as silver perchlorate (B79767) or silver tetrafluoroborate, in anhydrous solvents. d-nb.info This method has allowed for the isolation and characterization of these otherwise transient intermediates. d-nb.inforesearchgate.net The structure of these bicyclic aziridinium ions has been confirmed through techniques such as single crystal X-ray diffraction. researchgate.net
These reactive intermediates are central to the alkylating activity of chloropiperidine derivatives, which have been investigated for their potential as DNA alkylating agents. nih.govnih.govrsc.org The electrophilic aziridinium ion can be attacked by nucleophilic sites on DNA, leading to the formation of covalent adducts. nih.gov
The synthesis of certain enantiomerically pure 3-chloropiperidines proceeds through a bicyclic aziridinium ion intermediate that is opened by a stereoconvergent backside attack. nih.govacs.org This process can lead to a ring expansion, for instance, in the reaction of a pyrrolidine (B122466) precursor with thionyl chloride to form a 3-chloropiperidine (B1606579). researchgate.net The thermodynamically more stable 3-chloropiperidine is formed via this stereoconvergent ring expansion involving the aziridinium ion. researchgate.net
The regioselectivity of the ring-opening of these bicyclic aziridinium ions by nucleophiles has been studied, as it can lead to either piperidine or pyrrolidine products. d-nb.info For unmethylated compounds, the kinetic five-membered pyrrolidine product is often preferred. d-nb.info
Substituents on the piperidine ring can significantly influence the stability and reactivity of the aziridinium ion intermediate. For example, the presence of gem-dimethyl groups on the piperidine ring has been shown to enhance the rate of aziridinium ion formation. researchgate.netnih.govacs.org This acceleration is attributed to the Thorpe-Ingold effect, where the gem-dialkyl substituents cause angle contraction, which promotes the intramolecular cyclization to form the aziridinium ion. nih.govacs.orgd-nb.info
Kinetic studies have demonstrated a linear correlation between the internal angle of C5-substituents in the piperidine ring and the rate constant of aziridinium ion formation, supporting the classical Thorpe-Ingold effect. d-nb.infouni-giessen.de The inductive effect of methyl groups can also stabilize the aziridinium ion, further accelerating its formation and subsequent nucleophilic attack. nih.govacs.org For instance, the reaction rate for a 5,5-dimethyl derivative was found to be enhanced compared to the unsubstituted compound. researchgate.netd-nb.info A diphenyl derivative showed an even stronger acceleration. d-nb.info
The nature of the substituent on the nitrogen atom also plays a role. For example, an N-benzyl substituent can further enhance the cytotoxicity of related 3-chloropiperidine compounds, suggesting an influence on reactivity. acs.org
| Substituent | Relative Rate Constant (krel) | Reference |
| Unsubstituted | 1.00 | d-nb.info |
| 5,5-dimethyl | 1.56 | d-nb.info |
| 5,5-diphenyl | 2.38 | d-nb.info |
This table illustrates the effect of substituents at the C5 position on the relative rate of solvolysis, which is indicative of the rate of aziridinium ion formation.
The reaction of this compound derivatives with nucleophiles is governed by both kinetic and thermodynamic factors. The formation of the aziridinium ion is the rate-determining step, and its stability and reactivity are influenced by substituents, as discussed previously. researchgate.netd-nb.info
Kinetic studies have been performed by monitoring the reaction using techniques like NMR spectroscopy. d-nb.inforesearchgate.net For instance, the reaction of 3-chloropiperidines with 2'-deoxyguanosine (B1662781) in aqueous solution has been followed by NMR to understand the alkylation mechanism. d-nb.info These studies have shown that after a significant amount of alkylation product has formed, the reaction may deviate from first-order kinetics due to the increasing concentration of chloride ions, which can compete with the nucleophile. d-nb.info
The ring-opening of the aziridinium ion can lead to different products, and the ratio is influenced by thermodynamics. For example, the ring opening of gem-methylated bicyclic aziridinium ions favors the formation of the thermodynamically more stable six-membered piperidine product. d-nb.info In contrast, unsubstituted aziridinium ions often yield the kinetically favored five-membered pyrrolidine product. d-nb.info The reaction of isolated aziridinium ions with nucleophiles like methanol (B129727) has been studied to determine reaction rate constants. d-nb.inforesearchgate.net
| Nucleophile | Product Ratio (Piperidine:Pyrrolidine) | Conditions | Reference |
| Methanol | Favors Piperidine (for gem-methylated) | 50°C | d-nb.info |
| Methanol | Favors Pyrrolidine (for unsubstituted) | 50°C | d-nb.info |
This table shows the general trend in product distribution from the ring-opening of substituted and unsubstituted aziridinium ions.
Formation and Characterization of Aziridinium Ion Intermediates
Elimination Reactions
In addition to nucleophilic substitution, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form cyclic imines.
The dehydrohalogenation of N-chloropiperidine, a related compound, leads to the formation of a cyclic imine. wikipedia.orgwikipedia.orgodu.edu This reaction is typically base-catalyzed. psu.edu In the presence of a base like sodium hydroxide (B78521), 1-chloropiperidine undergoes dehydrohalogenation to yield 2,3,4,5-tetrahydropyridine. psu.edu The kinetics of this elimination have been studied, and it is a key decomposition pathway in alkaline aqueous solutions. psu.eduuni-muenchen.de
Computational studies on N-chloropiperidine have explored the mechanism of this base-promoted E2 elimination. uni-muenchen.de The reaction proceeds through a transition state where four bonds are made and broken in a concerted fashion, leading to the formation of the cyclic imine (piperideine) and a chloride ion. uni-muenchen.de The reaction is exothermic. uni-muenchen.de The stability of the cyclic imine product is a consideration, as it can be unstable and may trimerize in basic aqueous media. odu.edu
Intramolecular Rearrangement Dynamics
The structural framework of this compound allows for a variety of intramolecular rearrangements, which are pivotal in understanding its reactivity. These transformations are often influenced by reaction conditions, such as the presence of a base, and the substitution pattern on the piperidine ring.
The base-catalyzed rearrangements of N-chloropiperidines, which serve as models for this compound reactivity, have been the subject of detailed computational studies. researchgate.netnih.gov These investigations, employing electronic structure methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4), have provided significant insights into the thermochemistry and reaction pathways of these processes. researchgate.netnih.gov
Quantum-chemical calculations have been used to determine the reaction energies for various base-induced rearrangements in both gas and aqueous phases. researchgate.netnih.gov For N-chloropiperidine, the calculated activation energy for dehydrochlorination in an aqueous medium is approximately 17.0 kcal/mol, a value that aligns well with experimental data. These studies have highlighted the critical role of solvent effects, with the explicit inclusion of water molecules in calculations shown to lower the energy barrier for ring inversion by 3–5 kcal/mol compared to gas-phase computations.
A variety of computational methods have been evaluated for their performance in calculating the thermochemistry of these rearrangements. The G3B3(+) composite method, in conjunction with DFT for geometry optimizations, has been shown to accurately reproduce experimental energy barriers and enthalpies for ring inversion, nitrogen inversion, and dehydrochlorination reactions of N-chloropiperidine when solvent effects are included. researchgate.net The B2PLYP double hybrid functional also yields results comparable to the G3B3(+) scheme and is more cost-effective for larger molecules. researchgate.net
These computational models predict that prior to elimination, N-chloropiperidine's equatorial conformer undergoes a configurational change, likely through pyramidal nitrogen inversion, to the axial conformer, which is more amenable to E2 elimination. researchgate.net The transition states for this 1,2-elimination involve a concerted mechanism. researchgate.net
Table 1: Calculated Relative Free Energies (ΔG) for Conformational and Elimination Processes of N-Chloropiperidine in Solution uni-muenchen.de
| Process | Calculated ΔG (kJ/mol) | Experimental ΔG (kJ/mol) |
| Ring Inversion (eq → ax) | +55.4 | +43.5 |
| Nitrogen Inversion (eq → ax) | +49.0 | +43.9 |
| Dehydrochlorination (E2) | +90.9 | +71.1 |
| Calculations performed using the G3B3(+) method with solvation free energies from CPCM/B3LYP/6-31+G(d). Experimental values are for piperidine and N-chloropiperidine where available. |
An intriguing aspect of the intramolecular dynamics of this compound derivatives is the occurrence of unexpected ring contraction reactions. A notable example is the conversion of N-(nitroaryl)-3-chloropiperidine derivatives into N-(nitroaryl)-2-chloromethylpyrrolidines. researchgate.netnih.gov This transformation is proposed to proceed through the formation of a highly reactive aziridinium ion intermediate. researchgate.netnih.gov
The reaction is initiated by a change in the electronic character of the aryl group, which promotes the intramolecular cyclization to form the aziridinium ion. researchgate.net Subsequent nucleophilic attack leads to the opening of this strained bicyclic system, resulting in the contracted pyrrolidine ring. researchgate.netresearchgate.net This type of rearrangement, where a piperidine ring contracts to a pyrrolidine, has been observed in other contexts as well, often driven by the formation and subsequent rearrangement of strained intermediates. nih.govnih.govacs.org For instance, a domino reaction involving the ring contraction of a 4-chloropiperidine (B1584346) moiety has been reported. nih.gov
While the ring contraction of N-(nitroaryl)-3-chloropiperidines is a specific documented example, the underlying mechanism involving an aziridinium intermediate suggests that similar rearrangements could be possible for other this compound derivatives under appropriate conditions. researchgate.net Computational studies on the ring enlargement of N-isopropyl-2-chloromethylpyrrolidine to 3-chloropiperidine, a related reverse process, have shown that the reaction proceeds via a single synchronous transition state in the gas phase, but through a strained bicyclic intermediate in polar solvents like DMSO. uni-muenchen.de This highlights the significant influence of the solvent on the reaction mechanism and the potential for such rearrangements. uni-muenchen.de
Oxidation-Reduction Chemistry of the Piperidine Ring
The piperidine ring in this compound and its derivatives can participate in both oxidation and reduction reactions, which can modify the ring itself or its substituents. The oxidation of the nitrogen atom in the piperidine ring to form the corresponding N-oxide is a common transformation for piperidine derivatives. mdpi.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed for this purpose. mdpi.com
In the context of N-chloropiperidines, electrochemical oxidation has been shown to produce relatively stable aminium radical cations. researchgate.netresearchgate.netacs.org These intermediates can then be further transformed, ultimately leading to the formation of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) from its corresponding N-chloro precursor. researchgate.netresearchgate.net
Photocatalytic degradation of N-chloropiperidine in aqueous solutions has also been investigated. mdpi.com This process involves both oxidation and reduction steps. Under visible light illumination with a suitable photocatalyst like Ni/NiO-C3N4, photogenerated electrons can facilitate the reductive dechlorination of the N-Cl bond. mdpi.com Simultaneously, highly reactive hydroxyl and superoxide (B77818) radicals are generated, which can oxidize the piperidine ring, leading to the breakdown of C-N and C-C bonds. mdpi.com
Reduction of the piperidine ring itself is less common without altering its aromatic precursors. However, the reduction of the chloro-substituent or other functional groups on the ring can be achieved. For instance, the reduction of a piperidone to a piperidine can be accomplished using methods like the Wolff-Kishner reduction, although the compatibility of such harsh conditions with a chloro-substituent would need careful consideration. chemicalforums.com More generally, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are used to reduce functional groups on piperidine derivatives. mdpi.com The hydrogenation of pyridine (B92270) precursors is a primary industrial method for producing the piperidine core structure. nih.gov
Advanced Structure-Reactivity Relationship Studies
The reactivity of this compound is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms and any substituents. Advanced studies have focused on elucidating how these factors govern the compound's behavior in chemical reactions.
The electronic nature of substituents on the piperidine ring or on the nitrogen atom can significantly influence the reactivity of this compound. The formation of the key aziridinium ion intermediate, a crucial step in many reactions of chloropiperidines, is highly sensitive to these electronic effects. acs.orgnih.gov
For example, the presence of methyl groups on the piperidine ring has been shown to enhance the reactivity of 3-chloropiperidines. acs.orgnih.gov This is attributed to the positive inductive effect of the methyl groups, which helps to stabilize the developing positive charge in the aziridinium ion, thereby accelerating its formation. acs.orgnih.gov
When substituents are present on an aromatic ring attached to the piperidine nitrogen, their electronic properties can be transmitted through the system to affect the reactivity. Studies on N-aryl-3-chloropiperidines have shown a correlation between the electron-donating or electron-withdrawing nature of the substituents on the aryl ring and the compound's reactivity. nih.gov Electron-withdrawing groups on the aromatic linker tend to decrease the reactivity of the chloropiperidine moiety. nih.gov This relationship can be understood in the context of Hammett-type linear free-energy relationships, where the nucleophilicity of the piperidine nitrogen, which initiates the formation of the aziridinium ion, is modulated by the electronic character of the N-substituent. nih.gov
Computational studies on N-protonated 3-halopiperidines have also highlighted the importance of Coulombic electrostatic interactions in determining conformational preferences, which in turn can influence reactivity. acs.org The interplay between the dipole moments of the C-X (where X is a halogen) and N-H bonds can lead to contractions or elongations of adjacent bonds, subtly altering the ring's geometry and reactivity. acs.org
Table 2: Effect of N-Aryl Substituents on the Cytotoxicity of 3-Chloropiperidines nih.gov
| Compound | N-Aryl Linker Substituent | Relative Cytotoxicity (EC50) |
| 2 | meta-xylene | High |
| 4 | meta-xylene with ether | Moderate |
| 5 | meta-xylene with ester | Low |
| 6 | Pyridine | Lower than 2 |
| A lower EC50 value indicates higher cytotoxicity, which correlates with reactivity. |
Steric effects play a crucial role in the reactivity of this compound derivatives, particularly in intramolecular cyclization reactions that form the aziridinium ion. The Thorpe-Ingold effect, which describes the acceleration of ring-closure reactions due to gem-disubstitution on the connecting chain, is a prominent example of such an effect in this system. nih.govacs.orgresearchgate.net
In the case of 3-chloropiperidines, the introduction of geminal dialkyl groups at the C5 position leads to a significant increase in the rate of aziridinium ion formation. acs.org According to the Thorpe-Ingold theory, the steric repulsion between the geminal substituents increases the internal angle between them. To relieve this strain, the opposing angle within the ring (the β angle) decreases, bringing the nucleophilic nitrogen and the electrophilic carbon closer together and thus facilitating the intramolecular cyclization. acs.org
Because the 3-chloropiperidine system is cyclic, the observed rate acceleration cannot be attributed to an increased population of reactive rotamers, which is another explanation for the gem-disubstituent effect in acyclic systems. acs.org This provides strong evidence for the classical, angle-dependent Thorpe-Ingold effect being the dominant factor. acs.org
Conversely, the introduction of strained aliphatic rings as substituents at the C5 position can lead to an expansion of the internal β angle, which is accompanied by a decrease in the rate of aziridinium ion formation. acs.org This has led to the establishment of a linear correlation between the internal angle and the relative reaction rate, supported by both computational and X-ray crystallographic data. acs.org These findings demonstrate that steric and angle strain effects can be strategically employed to "tune" the reactivity of chloropiperidine derivatives. acs.org
Table 3: Correlation of Internal Angle with Relative Rate Constant for Aziridinium Ion Formation in Substituted 3-Chloropiperidines acs.org
| C5-Substituent | Internal Angle (β) | Relative Rate Constant (k_rel) |
| gem-diphenyl | Decreased | Increased |
| gem-dimethyl | Decreased | Increased |
| Unsubstituted | Baseline | 1.00 |
| Cyclopropyl | Increased | Decreased |
| Qualitative representation based on findings in the literature. acs.org |
Stereochemistry and Conformational Analysis of 2 Chloropiperidine
Detailed Conformational Landscape of the Piperidine (B6355638) Ring
The piperidine ring in 2-chloropiperidine, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen heteroatom and the chlorine substituent introduces additional complexity, leading to distinct conformational and configurational isomers.
This compound exists as an equilibrium between two primary chair conformations: one where the chlorine atom occupies an equatorial position and another where it is in an axial position. Computational studies and analogies to similar systems, such as chlorocyclohexane (B146310) and N-chloropiperidine, indicate that the conformer with the equatorial chlorine atom is generally more stable. uni-muenchen.de This preference is primarily attributed to the avoidance of steric strain that arises from 1,3-diaxial interactions between the axial chlorine and the axial hydrogen atoms at the C4 and C6 positions of the piperidine ring.
| Compound | More Stable Conformer | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| Piperidine (N-H) | Equatorial | 0.84–2.51 | wikipedia.org |
| N-Chloropiperidine (N-Cl) | Equatorial | Not specified | uni-muenchen.de |
| Chlorocyclohexane (C-Cl) | Equatorial | 2.2–2.7 | uni-muenchen.de |
The piperidine ring is not static; it undergoes dynamic conformational changes. The two main processes are ring inversion and nitrogen inversion. Ring inversion involves the interconversion of the two chair forms through a higher-energy twist-boat intermediate. Nitrogen inversion is a configurational change where the nitrogen atom and its lone pair rapidly oscillate through a planar transition state.
For the parent piperidine molecule, the free energy activation barrier for ring inversion is approximately 10.4 kcal/mol, which is significantly higher than the barrier for nitrogen inversion, estimated at 6.1 kcal/mol. wikipedia.org In N-chloropiperidines, computational studies have shown that nitrogen inversion is also the more favorable process compared to ring inversion. uni-muenchen.de Halogenation at the nitrogen atom can dramatically slow the rate of this lone-pair inversion, which can be a useful tool in stereoselective synthesis. scispace.com These dynamic processes are crucial as they dictate the accessibility of different conformations, which can have profound effects on the molecule's reactivity. For instance, certain reactions may require the chlorine substituent to be in the less stable axial position. uni-muenchen.de
| Compound | Process | Activation Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Piperidine | Ring Inversion | 10.4 | wikipedia.org |
| Nitrogen Inversion | 6.1 | wikipedia.org | |
| N-Chloropiperidine | Ring Inversion | Calculated to be higher than nitrogen inversion | uni-muenchen.dersc.orgresearchgate.net |
| Nitrogen Inversion | Calculated to be the more favorable process | uni-muenchen.dersc.orgresearchgate.net |
Stereoelectronic Effects of the Chlorine Substituent
The conformational preference in this compound is not governed solely by steric effects. Stereoelectronic interactions, which involve the overlap of orbitals, play a significant role. The anomeric effect is a key stereoelectronic phenomenon in heterocyclic chemistry that can stabilize conformations that are sterically disfavored. chemtube3d.comnih.gov
In this compound, an anomeric effect can occur, involving the donation of electron density from the nitrogen atom's non-bonding lone pair orbital (n_N) into the anti-bonding orbital of the adjacent carbon-chlorine bond (σ_C-Cl). This interaction is most effective when the orbitals are anti-periplanar, a geometry that is achieved when the nitrogen lone pair is axial and the chlorine atom is also axial. chemtube3d.comchemtube3d.com This n_N → σ_C-Cl hyperconjugation stabilizes the axial conformation of the chlorine atom, counteracting the steric preference for the equatorial position. The magnitude of this effect depends on the energy gap and overlap between the interacting orbitals. nih.gov
Furthermore, studies on related halopiperidinium cations have highlighted the importance of through-space hyperconjugative interactions and Coulombic electrostatic interactions (dipole-dipole forces) in determining conformational behavior. nih.govacs.org The repulsive or attractive interactions between the dipoles of the N-H and C-Cl bonds can significantly influence the relative stability of the axial and equatorial conformers. nih.gov
Chiral Recognition and Enantiomeric Purity
The presence of a stereocenter at the C2 position means that this compound is a chiral molecule and exists as a pair of enantiomers, (R)-2-chloropiperidine and (S)-2-chloropiperidine. These enantiomers can exhibit different biological activities and pharmacological profiles due to the chiral nature of their biological targets, such as enzymes and receptors.
The synthesis of enantiomerically pure chloropiperidines is a significant area of research. acs.org One synthetic strategy involves a reaction that proceeds through a bicyclic aziridinium (B1262131) ion, which is then opened by a stereoconvergent backside attack to yield enantiomerically pure 3-chloropiperidines. acs.org The limited availability of chiral starting materials like (2S)-2-chloropiperidine can present challenges for certain synthetic routes. mdpi.com
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of chloropiperidine derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of connectivity, configuration, and conformational dynamics.
NMR spectroscopy is particularly powerful in distinguishing between stereoisomers, such as diastereomers and rotational isomers (rotamers), which often exhibit distinct chemical and biological properties. The presence of multiple stereocenters or hindered rotation around single bonds, such as the N-C(aryl) bond in N-substituted piperidines, can lead to the existence of multiple species in solution at room temperature.
In ¹H-NMR spectra, these different isomers manifest as separate sets of signals. For instance, studies on substituted pyrazoles containing a piperidine (B6355638) moiety have shown distinct signals for different rotamers, with integration of the peaks allowing for quantification of the rotameric ratio. google.com The chemical shifts (δ) and coupling constants (J) are sensitive to the spatial orientation of the atoms, providing a basis for differentiation. For example, a mixture of rotamers might show two distinct signals for a single proton, with the ratio of their integrals corresponding to the population of each rotamer. whiterose.ac.uk This differentiation is critical, as the biological activity of different stereoisomers can vary significantly.
Table 1: Illustrative ¹H-NMR Data for Rotamer Differentiation This table is a conceptual representation based on data for related piperidine-containing compounds.
| Proton | Rotamer A (δ, ppm) | Rotamer B (δ, ppm) | Multiplicity | J (Hz) |
| NCH | 5.16 | 5.25 | br d / br s | 6.0 |
| H-2ax | 2.89 | 2.81 | t | 4.5 |
| H-2eq | 3.70 | 3.80 | t | 4.5 |
Data adapted from studies on related N-substituted heterocyclic compounds to illustrate the principle of rotamer differentiation by NMR. google.comwhiterose.ac.uk
NMR spectroscopy is fundamental in determining the precise bonding arrangement (molecular connectivity) and the three-dimensional arrangement of atoms (configuration) in chloropiperidines. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to build a complete picture of the molecular structure.
For example, in the synthesis of N-(nitroaryl)-3-chloropiperidine derivatives, which unexpectedly rearranged into N-(nitroaryl)-2-chloromethylpyrrolidines, NMR was crucial for assigning the correct isomeric structure. researchgate.net While initial analysis was inconclusive, detailed 1D ¹H-NMR and ¹³C-NMR spectra, combined with 2D experiments, allowed for the unambiguous assignment of the rearranged pyrrolidine (B122466) structure over the expected piperidine. researchgate.net The chemical shifts and, particularly, the proton-proton coupling constants (J-values) provide information about dihedral angles, which helps in assigning relative stereochemistry. For instance, large coupling constants between adjacent axial protons are characteristic of a chair conformation in a piperidine ring. Kinetic studies on 3-chloropiperidines have utilized NMR to track the disappearance of starting material and the appearance of products over time, providing insights into reaction rates. researchgate.net
Mass Spectrometry (MS) for Reaction Monitoring and Adduct Identification
Mass spectrometry is a vital technique for studying the reactivity of chloropiperidines, allowing for the identification of transient intermediates and the characterization of covalent adducts formed with biological macromolecules like DNA.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, making it ideal for studying reaction mixtures under physiologically relevant conditions. In the context of chloropiperidines, ESI-MS has been instrumental in providing evidence for the proposed reaction mechanism, which involves the formation of a highly reactive bicyclic aziridinium (B1262131) ion intermediate. nih.govresearchgate.net
Studies on monofunctional and bis-3-chloropiperidines have used ESI-MS to investigate their interactions with DNA. acs.orgnih.gov By incubating the chloropiperidine compounds with single or double-stranded oligodeoxynucleotides, researchers can detect the formation of covalent adducts. The ESI-MS spectra show signals corresponding to the unmodified DNA substrate as well as new signals at higher mass-to-charge ratios. acs.orgmdpi.com By comparing the experimental masses with calculated values, these new peaks can be identified as mono- or bis-adducts of the chloropiperidine with the DNA strand. acs.orgmdpi.com This provides direct evidence of the alkylating ability of these compounds and helps to elucidate the molecular details of their mechanism of action. nih.gov
Table 2: ESI-MS Data for Identification of TAR RNA-Adducts with a bis-3-Chloropiperidine (B-CeP 1)
| Species | Description | Calculated Mass (Da) | Experimental Mass (Da) |
| TAR | Unmodified RNA | 9390.4 | 9390.6 |
| TAR-M | Mono-adduct | 9642.6 | 9642.8 |
| TAR-B | Bis-adduct | 9894.8 | 9895.0 |
Data from a study investigating the interaction of a bis-3-chloropiperidine with Trans-activation response element (TAR) RNA, demonstrating the ability of ESI-MS to identify covalent adducts. mdpi.com
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the gold-standard technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry.
This technique has been employed to definitively confirm the structures of key intermediates and products in the chemistry of chloropiperidines. For instance, the structure of the highly electrophilic bicyclic aziridinium ion, a proposed intermediate in the alkylation reactions of 3-chloropiperidines, was confirmed by single-crystal X-ray diffraction after being isolated as a stable salt. researchgate.net This analysis provided conclusive proof of the bicyclic structure, which had been inferred from kinetic and product studies. researchgate.net
Furthermore, in cases of unexpected molecular rearrangements, such as the ring contraction of a 3-chloropiperidine (B1606579) derivative to a 2-chloromethylpyrrolidine, X-ray crystallography of the final product provided unequivocal structural assignment. researchgate.net It is also the definitive method for determining the absolute configuration of chiral molecules, often by crystallizing them as salts with a chiral counter-ion of known stereochemistry or by using anomalous dispersion effects. researchgate.netresearchgate.net The absolute stereochemistry of products from asymmetric syntheses is frequently confirmed by X-ray analysis, providing a benchmark for assigning the configuration of related compounds. acs.orgnih.gov
Computational Chemistry and Theoretical Investigations of Chloropiperidine Systems
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to study chloropiperidines. Various computational methods, including MP2, MP4, QCISD, B3LYP, and B2PLYP, have been assessed for calculating the thermochemistry of reactions involving these systems. uni-muenchen.de The B2PLYP method, for instance, yields energies comparable to the high-accuracy G3B3(+) composite method. uni-muenchen.de
Computational methods are adept at predicting the energetics of chemical reactions, including the energy barriers that govern reaction rates. For the base-catalyzed dehydrochlorination of N-chloropiperidine in an alkaline aqueous medium, high-level computational models have successfully reproduced experimental results. uni-muenchen.de The calculated energy barrier of 87.0 kJ mol⁻¹ (using the G3B3(+) + ΔGsolv method) is in close agreement with the experimental value of 90.9 kJ mol⁻¹. uni-muenchen.de
The reaction involves a hydroxide (B78521) ion abstracting a proton, and calculations have modeled this by including explicit water molecules clustered around the hydroxide ion. uni-muenchen.de When a hydroxide ion without coordinated water initiates the reaction, the transition state (5-TS0) is found to be less than 6 kJ mol⁻¹ above the energy of the reactant complex, with a calculated activation barrier of 62.3 kJ mol⁻¹ (G3B3(+) + ΔGsolv). uni-muenchen.de DFT calculations have also been employed to investigate the strength and preference for intermolecular interactions, such as π-π stacking, which can influence crystal packing and reactivity in related systems. nih.gov
Table 1: Calculated Activation Barriers for Dehydrochlorination of N-Chloropiperidine
| Computational Method | System | Calculated Activation Barrier (kJ mol⁻¹) |
| G3B3(+) + ΔGsolv | N-chloropiperidine + OH⁻ (in water) | 87.0 |
| G3B3(+) + ΔGsolv | N-chloropiperidine + OH⁻ (gas phase) | 62.3 |
This table summarizes the computationally predicted energy barriers for the base-induced elimination reaction of N-chloropiperidine under different conditions, showcasing the impact of solvation on the reaction energetics. uni-muenchen.de
Quantum chemical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For the dehydrochlorination of N-chloropiperidine, a relaxed potential energy surface (PES) scan was performed to locate the first-order saddle point, which corresponds to the transition state for the elimination reaction. uni-muenchen.de This allows for the precise characterization of the transition state geometry, such as the interaction distance between the hydroxyl oxygen and the β-hydrogen. uni-muenchen.de
Furthermore, computational studies on substituted chloropiperidines reveal how structural modifications can alter reaction pathways. For instance, in N-chloro-3-(hydroxymethyl)piperidine, calculations showed that an intramolecular mechanism is favored over an intermolecular one. uni-muenchen.de This demonstrates the power of computational chemistry to predict how changes in molecular structure direct reaction outcomes. uni-muenchen.de In other cyclic systems, computational and X-ray crystallographic data have been combined to correlate internal bond angles with reaction rates for intramolecular cyclizations, supporting the Thorpe-Ingold effect in the formation of bicyclic aziridinium (B1262131) ions from 3-chloropiperidines. d-nb.info
Conformational Analysis using Computational Methods
The piperidine (B6355638) ring is conformationally flexible, and its behavior is crucial for determining reactivity. Computational methods are used to analyze the energies of different conformers and the barriers to their interconversion. The primary conformational processes in N-chloropiperidine are ring inversion and nitrogen inversion, which connect the axial and equatorial forms. uni-muenchen.de
Calculations show that the equatorial conformer of N-chloropiperidine is thermodynamically more stable than the axial form. uni-muenchen.de The energy barriers for both ring and nitrogen inversion have been calculated using the G3B3(+) method, including solvation effects, and these theoretical values accurately reproduce known experimental results for piperidines. uni-muenchen.de In related 3-halopiperidinium cations, computational studies using G3MP2 and DFT methods have explored the preference for the axial conformation, attributing it to factors like hyperconjugative interactions and dipole-dipole interactions, while steric repulsions favor the equatorial form. acs.org These studies highlight the subtle balance of forces governing conformational preferences. acs.orgnih.gov
Table 2: Calculated Relative Energies for N-Chloropiperidine Conformational Processes
| Process | Conformer / Transition State | Relative Energy (kJ mol⁻¹) (G3B3(+) + ΔGsolv) |
| Conformational | Equatorial (5-Cleq) | 0.0 |
| Equilibrium | Axial (5-Clax) | 2.7 |
| Nitrogen Inversion | Transition State (5-Clni) | 37.1 |
| Ring Inversion | Transition State (5-Clri) | 46.5 |
This table presents the calculated relative energies for the stable conformers and transition states involved in the conformational dynamics of N-chloropiperidine, as determined by high-level quantum chemical methods including solvation effects. uni-muenchen.de The data is referenced to the most stable equatorial conformer.
Solvation Models in Simulating Reaction Environments
Solvent effects can dramatically influence reaction rates and equilibria. Computational solvation models are essential for accurately simulating chemical processes in the liquid phase. For chloropiperidine systems, the inclusion of solvent effects has been shown to be critical for reproducing experimental energy barriers and enthalpies. uni-muenchen.de
The Conductor-like Polarizable Continuum Model (CPCM), a type of implicit solvation model, has been used with the B3LYP/6-31+G(d) method to calculate solvation energies. uni-muenchen.de Single-point energy calculations within this continuum model have been performed in simulated solvents like dichloromethane (B109758) (ε = 8.93) for conformational inversions and water (ε = 78.4) for elimination reactions. uni-muenchen.de Other widely used implicit models include the Solvation Model based on Density (SMD). mdpi.comresearchgate.net For systems where specific solute-solvent interactions like hydrogen bonds are critical, more complex Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models may be employed, where the immediate solvent shell is treated with a higher level of theory. mdpi.com These models have demonstrated that explicit water molecules can significantly lower energy barriers compared to gas-phase calculations.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structures and solid-state properties. Computational studies, often combined with X-ray crystallography, provide detailed insights into these forces.
Synthetic Utility of 2 Chloropiperidine As a Key Chemical Intermediate
Role as a Versatile Building Block in Complex Molecule Synthesis
The utility of 2-chloropiperidine as a versatile building block stems from its ability to participate in various synthetic strategies, leading to the creation of a broad spectrum of complex molecules. Its role extends from being a precursor to other heterocyclic systems to serving as a foundational scaffold in diversity-oriented synthesis, a powerful approach for generating molecular diversity.
This compound serves as a valuable starting material for the synthesis of a range of other nitrogen-containing heterocycles. The presence of the chloro substituent at the 2-position makes the molecule susceptible to various cyclization and rearrangement reactions, paving the way for the construction of novel heterocyclic frameworks.
One notable application is in the synthesis of 2,3-methanopyrrolidines. These strained bicyclic systems are valuable intermediates themselves, capable of undergoing ring-opening reactions to form other nitrogen-containing heterocycles. chim.it The synthesis can be initiated from N-protected this compound derivatives, which undergo transformations to yield the desired 2,3-methanopyrrolidine core. chim.it
Furthermore, the reactivity of the chloro group allows for its displacement by various nucleophiles, leading to the formation of substituted piperidines. These reactions are often employed in the synthesis of piperidine (B6355638) alkaloids and their analogues. The strategic introduction of different substituents at the 2-position can significantly influence the biological activity of the resulting molecules.
The table below summarizes some of the heterocyclic systems that can be accessed from this compound and its derivatives.
| Starting Material | Resulting Heterocycle | Reaction Type |
| N-protected this compound | 2,3-Methanopyrrolidine | Cyclization |
| This compound | Substituted Piperidines | Nucleophilic Substitution |
| This compound Derivatives | Pyrroles, Pyridines | Multi-step Synthesis |
This table illustrates the role of this compound as a precursor in the synthesis of various nitrogen-containing heterocycles.
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules, which is crucial for the discovery of new bioactive compounds. nih.gov this compound and its derivatives can serve as excellent scaffolds in DOS due to their inherent reactivity and the potential for introducing multiple points of diversification.
The piperidine ring itself is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. nih.govdntb.gov.ua By using this compound as a starting point, chemists can systematically modify the piperidine core to create libraries of related compounds with varying substituents and stereochemistries.
For instance, the chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. Further modifications can be made to the nitrogen atom and other positions on the piperidine ring, leading to a combinatorial explosion of molecular diversity. This approach has been successfully employed in the synthesis of libraries of piperidine-based compounds for high-throughput screening and the identification of new drug candidates. The modular nature of this approach allows for the systematic exploration of chemical space around the piperidine scaffold. nih.gov
Participation in Derivatization Reactions for Chemical Probes
Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function, the identification of new drug targets, and the elucidation of complex biological pathways. This compound derivatives have emerged as valuable platforms for the development of chemical probes, particularly those designed to interact with nucleic acids. researchgate.netresearchgate.net
The reactivity of the 2-chloro group is once again the key feature that enables the use of these compounds as chemical probes. The chloro group can act as an electrophile, reacting with nucleophilic sites in biomolecules such as DNA and RNA. This alkylation reaction can be used to label, cross-link, or cleave nucleic acids, providing valuable information about their structure and function. researchgate.netresearchgate.net
Bis-3-chloropiperidines (B-CePs), which contain two 3-chloropiperidine (B1606579) moieties, have been extensively studied as DNA alkylating agents. researchgate.netresearchgate.net These compounds have been shown to react with guanine (B1146940) bases in DNA, leading to depurination and strand cleavage. researchgate.netresearchgate.net The high reactivity of B-CePs towards DNA makes them useful as chemical probes for structural studies of nucleic acids. researchgate.netresearchgate.net
The table below provides examples of how this compound derivatives have been used in the development of chemical probes.
| This compound Derivative | Application | Mechanism of Action |
| Bis-3-chloropiperidines (B-CePs) | DNA Alkylating Agent | Alkylation of guanine bases |
| Monofunctional 3-chloropiperidines | DNA Cleavage Agent | Alkylation and subsequent strand scission |
| N-Chloropiperidine | Probe for studying chlorination reactions | Transfer of chlorine to other molecules |
This table highlights the application of this compound derivatives as chemical probes, particularly for studying nucleic acids.
Emerging Research Frontiers in 2 Chloropiperidine Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of 2-chloropiperidine and its derivatives is moving beyond traditional methods, with a strong emphasis on innovative and sustainable approaches that offer improved efficiency, safety, and environmental compatibility. Key areas of development include electroorganic synthesis, continuous flow processes, and mechanochemistry.
Electroorganic Synthesis: A notable advancement is the use of electroorganic synthesis for the cyclization of N-pentenylamines to form 3-chloropiperidines, a reaction that can be adapted for 2-chloro analogues. This method, which can be mediated by redox catalysts like tetrabutylammonium (B224687) iodide (TBAI), avoids the need for stoichiometric chemical oxidants, thus improving the atom economy of the process. rsc.orgkarger.com The cyclization can be performed in an undivided cell at room temperature, highlighting its potential for more sustainable and scalable production. karger.com
Continuous Flow Synthesis: Continuous flow chemistry is being explored for the synthesis of related N-chloropiperidines, offering significant advantages in terms of safety, consistency, and energy efficiency. Well-mixed meso-scale flow reactors with static mixers can achieve high yields (>90%) with short residence times (e.g., <5 minutes). researchgate.netbeilstein-journals.org This approach allows for precise control over reaction parameters, minimizing side reactions and enabling safer handling of reactive intermediates.
| Reactor Type | Key Parameters | Advantages | Reference |
| Meso-scale tubular reactor with static mixers | Short residence times (<5 min), controlled stoichiometry | Enhanced safety, improved consistency, energy efficient | researchgate.net |
| Continuous stirred tank reactor (CSTR) | Longer residence times | Suitable for slower reactions, compensates for low mass transfer | beilstein-journals.org |
Mechanochemistry: While specific applications to this compound are still emerging, mechanochemical synthesis is a promising green chemistry approach for the synthesis of related heterocyclic compounds. researchgate.netrwth-aachen.deretsch.comrsc.orgnumberanalytics.com This solvent-free or low-solvent technique, often employing ball milling, can lead to reactions that are difficult to achieve in solution and can enhance process sustainability. retsch.comnumberanalytics.com The application of mechanochemistry to the synthesis of halopiperidines is an active area of research. researchgate.net
Unveiling of Novel Reactivity Patterns and Transformation Pathways
Beyond its role as a simple alkylating agent, researchers are uncovering more complex and novel reactivity patterns for this compound and its isomers, leading to new synthetic transformations.
Rearrangement Reactions: A key reactivity pathway involves the rearrangement of related chloro-substituted aza-heterocycles. For instance, 2-chloromethyl-1-ethylpyrrolidine hydrochloride has been shown to rearrange to 3-chloro-1-ethylpiperidine (B13402248) upon heating or treatment with alkali. rsc.org This type of ring expansion, proceeding through a bicyclic aziridinium (B1262131) ion intermediate, highlights the potential for accessing different ring systems from readily available precursors. researchgate.netresearchgate.netnih.gov Theoretical studies have been employed to understand the energetics of these rearrangement processes in both the gas phase and in solution. researchgate.netuni-muenchen.dersc.org
Dehydrohalogenation and Imine Formation: N-chloropiperidines can undergo base-catalyzed dehydrohalogenation to form cyclic imines. This transformation is a valuable route to functionalized piperidine (B6355638) derivatives, as the resulting imine can be trapped by various nucleophiles. acs.org The kinetics and thermodynamics of this elimination reaction have been studied, providing insights into the reaction mechanism. uni-muenchen.de
Nucleophilic Substitution via Aziridinium Ions: The reaction of 3-chloropiperidines with nucleophiles often proceeds through a highly reactive bicyclic aziridinium ion. rsc.orgnih.govuni-giessen.de This intermediate can be attacked by a variety of nucleophiles, including DNA bases, which is a key mechanism for the observed biological activity of some chloropiperidine derivatives. rsc.orgnih.gov The nature of the substituents on the piperidine ring can influence the rate of formation and reactivity of the aziridinium ion. nih.gov
| Reactivity Pattern | Description | Key Intermediates | Applications | Reference |
| Ring Expansion | Rearrangement of smaller chloro-substituted N-heterocycles to form chloropiperidines. | Bicyclic aziridinium ions | Synthesis of substituted piperidines | rsc.orgresearchgate.net |
| Dehydrohalogenation | Elimination of HCl from N-chloropiperidines to form cyclic imines. | - | Access to functionalized piperidines | acs.org |
| Nucleophilic Attack | Reaction with nucleophiles, often proceeding through a reactive intermediate. | Bicyclic aziridinium ions | DNA alkylation, synthesis of derivatives | rsc.orgnih.govuni-giessen.de |
Integration of Machine Learning and AI in Predictive Chemistry for Halopiperidines
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of halopiperidines by enabling the prediction of their properties, reactivity, and synthetic pathways.
Predicting Reaction Outcomes and Conditions: ML models are being developed to predict optimal reaction conditions, such as solvents, catalysts, and temperatures, for the synthesis of halogenated piperidine derivatives, thereby improving reaction yields and reducing experimental effort. These models are trained on large datasets of known reactions to identify complex relationships between reactants, reagents, and outcomes.
Predicting Spectroscopic Properties: Deep learning methods are being successfully applied to predict NMR spectra from molecular structures. rsc.orgchemrxiv.orgmdpi.comarxiv.orgnih.gov For complex molecules like substituted 2-chloropiperidines, where spectral interpretation can be challenging, these tools can aid in structure elucidation and confirmation. For instance, deep learning models can transform complex spin-echo modulated 1H NMR spectra into simpler, high-resolution singlet spectra. chemrxiv.org
| AI/ML Application | Description | Potential Impact on this compound Chemistry | Representative Techniques |
| Reaction Prediction | Predicting optimal conditions and yields for synthetic reactions. | Faster optimization of synthetic routes to derivatives. | Training models on reaction databases (e.g., Reaxys). |
| Retrosynthesis | Proposing novel synthetic pathways to target molecules. | Discovery of new and more efficient syntheses. | Graph-based neural networks, reinforcement learning. |
| Spectral Prediction | Predicting NMR and other spectroscopic data from a molecular structure. | Aiding in the characterization and identification of new derivatives. | Deep learning, pseudo-Siamese convolutional neural networks (pSCNN). |
Predicting Stability and Reactivity: Quantum-chemical calculations, which can be augmented by machine learning, are used to predict the stability of different conformers and the energy barriers for various reactions of N-chloropiperidines, such as ring inversion and dehydrochlorination. uni-muenchen.dersc.org This provides fundamental insights into the compound's behavior and can guide the design of new reactions. Machine learning is also being used to predict the stability of related compounds like perovskites, a methodology that could be adapted for halopiperidines. researchgate.net
Exploration of Unconventional Catalytic Systems for this compound Derivatization
The derivatization of this compound is being advanced through the exploration of unconventional catalytic systems, including photoredox catalysis and novel metal-catalyzed transformations, which offer unique reactivity and selectivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and C-N bond formation. For example, the photocatalytic C–H amination of aromatics has been achieved using N-chloropiperidine, where a photoredox cycle generates a reactive aminium radical. researchgate.netsci-hub.se This approach allows for the direct formation of C-N bonds under mild conditions. Furthermore, photoredox catalysis can be employed for the N-dealkylation of tertiary amines, a reaction that can be relevant for modifying substituted piperidines. acs.org
Novel Metal-Catalyzed Reactions: Beyond traditional cross-coupling reactions, researchers are exploring novel applications of metal catalysts for the functionalization of chloropiperidines and related systems.
Nickel Catalysis: Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed to synthesize enantioenriched α-arylglutarimides from 3-chloropiperidine-2,6-dione, demonstrating the potential for creating chiral centers adjacent to the piperidine ring. nih.govacs.org
Palladium Catalysis: Palladium catalysts are used in a variety of transformations including enantioselective aminochlorination of alkenes to form 3-chloropiperidines. organic-chemistry.org
Iridium Catalysis: Iridium complexes have been used for the N-heterocyclization of primary amines with diols to form piperidines and for the hydrogenation of pyridinium (B92312) salts. mdpi.com
Cobalt Catalysis: Cobalt catalysts have been employed for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govmdpi.com
The following table summarizes some of the unconventional catalytic systems being explored:
| Catalytic System | Reaction Type | Description | Reference |
| Photoredox Catalysis (e.g., Ru or Ir complexes) | C-H Amination | Generation of an aminium radical from N-chloropiperidine for reaction with aromatics. | researchgate.netsci-hub.se |
| Nickel Catalysis | Asymmetric Reductive Cross-Coupling | Enantioselective formation of C-C bonds at the α-position of a piperidine derivative. | nih.govacs.org |
| Palladium Catalysis | Enantioselective Aminochlorination | Cyclization of alkenes to form chiral 3-chloropiperidines. | organic-chemistry.org |
| Cobalt Catalysis | Radical Cyclization | Formation of piperidine rings from linear precursors via a radical pathway. | mdpi.com |
The ongoing exploration of these emerging research frontiers promises to significantly expand the synthetic toolbox for chemists working with this compound, enabling the creation of novel and complex molecules with potential applications in various fields of science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
